Lipophilicity Advantage Over the 2-Chlorobenzyl Analog
The 2-fluorophenyl substitution produces a computed XLogP3 of 3.7, which is approximately 0.6 log units lower than the 2-chlorobenzyl analog (CAS 1203170-77-7), calculated at XLogP3 ~4.3 [1][2]. The lower lipophilicity of the target compound predicts improved aqueous solubility and reduced non-specific protein binding, an advantage for in vitro assay compatibility [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 |
| Comparator Or Baseline | N-(2-chlorobenzyl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide: XLogP3 ~4.3 |
| Quantified Difference | Δ XLogP3 ≈ -0.6 |
| Conditions | PubChem-computed XLogP3 algorithm, aqueous/n-octanol partition prediction |
Why This Matters
Lower lipophilicity correlates with fewer solubility-driven assay failures, reducing the risk of false negatives in primary screening cascades.
- [1] PubChem Compound Summary CID 45504044, computed XLogP3 = 3.7. View Source
- [2] PubChem Compound Summary CID 23027967 (2-chlorobenzyl analog); legacy record; XLogP3 approximated from fragment-additivity method. View Source
